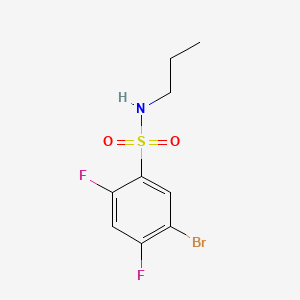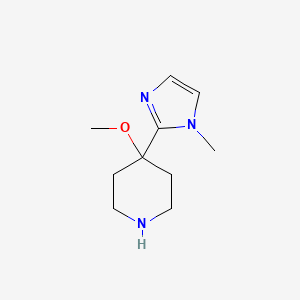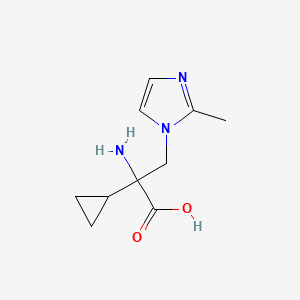
2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is a synthetic organic compound that features a unique combination of a cyclopropyl group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Coupling Reactions: The final step involves coupling the imidazole ring with the cyclopropyl group and the amino acid backbone through amide bond formation using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the cyclopropyl group or the imidazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the cyclopropyl group or imidazole ring.
Substitution: Substituted derivatives at the amino group or imidazole ring.
Applications De Recherche Scientifique
2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand the interaction of imidazole-containing molecules with biological targets.
Industrial Chemistry: It is utilized in the development of new materials and catalysts due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The cyclopropyl group may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole ring, similar in structure but lacking the cyclopropyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the imidazole ring.
2-Methylimidazole: Contains the imidazole ring with a methyl group but lacks the amino acid backbone.
Uniqueness: 2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is unique due to the combination of the cyclopropyl group and the imidazole ring within the same molecule. This structural feature imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-amino-2-cyclopropyl-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-12-4-5-13(7)6-10(11,9(14)15)8-2-3-8/h4-5,8H,2-3,6,11H2,1H3,(H,14,15) |
Clé InChI |
MWKCYIBOODEZPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC(C2CC2)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


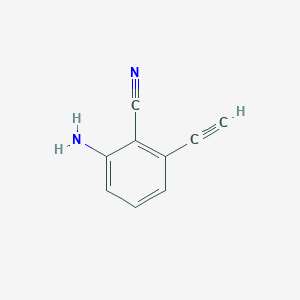
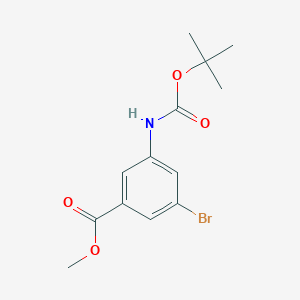
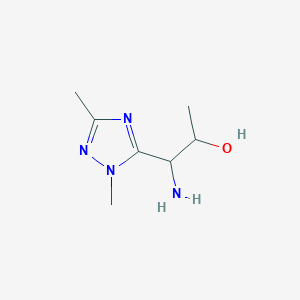
![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)

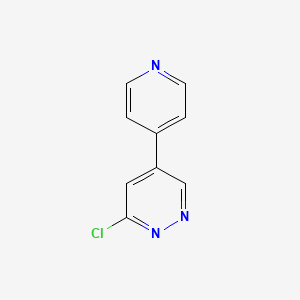

![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
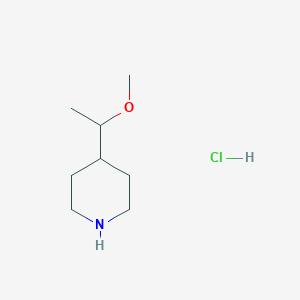
![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
